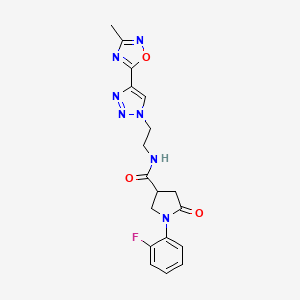

1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Descripción

The compound 1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide core substituted with:

- A 2-fluorophenyl group at the pyrrolidine nitrogen.

- A side chain comprising a 1,2,3-triazole linked via an ethyl group to a 3-methyl-1,2,4-oxadiazole ring.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O3/c1-11-21-18(29-23-11)14-10-25(24-22-14)7-6-20-17(28)12-8-16(27)26(9-12)15-5-3-2-4-13(15)19/h2-5,10,12H,6-9H2,1H3,(H,20,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVKKGOOJGSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that exhibits significant biological activity. This article reviews the available literature on its pharmacological properties, focusing on its anticancer potential and other biological effects.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- A fluorophenyl group,

- An oxadiazole moiety,

- A triazole linkage,

- A pyrrolidine backbone.

This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and triazole rings often exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:

- In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

- The presence of electron-withdrawing groups (like fluorine) in the aromatic ring has been linked to enhanced biological activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.48 | Apoptosis via caspase activation |

| 2 | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| 3 | A549 | 1.54 | Induction of p53 expression |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have highlighted key pathways:

- Caspase Activation : The compound appears to increase caspase 3/7 activity, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicate that it can cause cell cycle arrest at the G1 phase in certain cancer cell lines .

- Hydrophobic Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, enhancing its binding affinity and efficacy .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

- A study demonstrated that oxadiazole derivatives showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

- Another investigation found that modifications in the oxadiazole structure could significantly alter biological activity, suggesting a structure–activity relationship that warrants further exploration .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Core : 5-oxopyrrolidine-3-carboxamide.

- Substituents :

- 4-Fluorophenyl (vs. 2-fluorophenyl in the target compound).

- 1,3,4-Thiadiazole with an isopropyl group (vs. triazole-oxadiazole combination).

- Key Differences: Fluorine position on phenyl alters electronic and steric interactions. Thiadiazole (S-containing) vs.

Compound B : 1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide

- Core : 5-oxopyrrolidine-3-carboxamide.

- Substituents :

- 4-Chlorophenyl (halogen substitution differs from fluorine).

- Tetrazole ring (vs. triazole-oxadiazole).

- Key Differences :

Compound C : N-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Heterocyclic Motifs and Functional Implications

| Compound | Heterocycles Present | Key Properties |

|---|---|---|

| Target Compound | 1,2,3-Triazole + 1,2,4-oxadiazole | Enhanced metabolic stability; π-π stacking |

| Compound A | 1,3,4-Thiadiazole | Sulfur atom increases lipophilicity |

| Compound B | Tetrazole | High acidity; bioisostere for carboxylic acid |

| Compound C | 1,2,3-Triazole | Click chemistry compatibility; hydrogen bonding |

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~430 g/mol* | 378.4 g/mol | 431.3 g/mol |

| Halogen Substituent | 2-Fluorophenyl | 4-Fluorophenyl | 4-Chlorophenyl |

| Heterocycle | Oxadiazole-Triazole | Thiadiazole | Tetrazole |

*Estimated based on molecular formula.

NMR and Structural Insights

- NMR Comparison : highlights that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) can localize substituent effects. For the target compound, the triazole-oxadiazole system would likely perturb shifts in these regions vs. simpler heterocycles .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

The synthesis involves multi-step organic reactions, including cycloaddition for the 1,2,4-oxadiazole and 1,2,3-triazole moieties. Key steps:

- Coupling reactions : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described for analogous oxadiazole-triazole hybrids .

- Purification : Employ column chromatography (silica gel) and recrystallization in ethanol/water mixtures to isolate intermediates.

- Characterization : Validate each step via /-NMR and high-resolution mass spectrometry (HRMS), referencing protocols for related carboxamide derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length and angle measurements .

- NMR spectroscopy : Assign peaks using --HSQC and HMBC to confirm connectivity, particularly for the fluorophenyl and oxadiazole groups .

- Thermogravimetric analysis (TGA) : Assess thermal stability, especially for the oxadiazole ring, which may decompose above 200°C .

Q. How can solubility challenges be mitigated during in vitro assays?

- Co-solvents : Use dimethyl sulfoxide (DMSO) or PEG-400 at concentrations ≤1% (v/v) to maintain compound stability .

- Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility, as demonstrated for triazole-carboxamide analogs .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Complementary techniques : Pair X-ray diffraction with powder X-ray diffraction (PXRD) to validate phase purity and detect polymorphs .

- Refinement protocols : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder, particularly for flexible pyrrolidine-5-one moieties .

- Validation tools : Use R values and electron density maps (e.g., Fo-Fc) to identify misplaced atoms, ensuring bond-length accuracy (±0.02 Å) .

Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?

- Substituent variation : Modify the 3-methyl-1,2,4-oxadiazole group to assess steric/electronic effects, as done for FLAP inhibitors .

- Bioisosteric replacements : Replace the fluorophenyl group with chlorophenyl or trifluoromethyl analogs to probe hydrophobic interactions .

- Assay selection : Use human whole-blood LTB inhibition assays (IC < 100 nM) to evaluate functional potency .

Q. What strategies optimize in vivo pharmacokinetics of derivatives?

- LogP optimization : Aim for logP values 2–4 via substituent adjustments (e.g., introducing polar groups on the triazole) to balance solubility and membrane permeability .

- Metabolic stability : Conduct liver microsome assays (human/rat) to identify metabolic soft spots, such as oxidation-prone pyrrolidine rings .

Q. How to address discrepancies between computational and experimental binding affinity data?

- Force field calibration : Use AMBER or CHARMM with explicit solvent models to improve docking accuracy for oxadiazole-containing ligands .

- Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (K), resolving discrepancies >1 log unit .

Q. Methodological Notes

- Synthesis validation : Cross-check melting points and spectral data against structurally similar compounds (e.g., 5-amino-triazole-carboxamides) .

- Data contradiction analysis : For conflicting biological results, replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and control for batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.